3-Chloro-4-nitropyridine N-oxide
CAS No.: 76439-45-7
Cat. No.: VC21056565
Molecular Formula: C5H3ClN2O3
Molecular Weight: 174.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76439-45-7 |
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Molecular Formula | C5H3ClN2O3 |
Molecular Weight | 174.54 g/mol |
IUPAC Name | 3-chloro-4-nitro-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H |
Standard InChI Key | MBHLTDWOVIYXEW-UHFFFAOYSA-N |
SMILES | C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] |
Canonical SMILES | C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] |
Introduction
Identifier Type | Value |
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CAS Number | 76439-45-7 |
Molecular Formula | C5H3ClN2O3 |
Molecular Weight | 174.54 g/mol |
IUPAC Name | 3-chloro-4-nitro-1-oxidopyridin-1-ium |
InChI | InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H |
InChI Key | MBHLTDWOVIYXEW-UHFFFAOYSA-N |
Canonical SMILES | C1=CN+[O-] |
Physical and Chemical Properties
Physical Characteristics
3-Chloro-4-nitropyridine N-oxide appears as a crystalline solid that can be colorless or pale yellow. It has a melting point of approximately 115°C and demonstrates high solubility in various solvents. The compound is known for its strong oxidizing properties, which contribute significantly to its chemical behavior and applications.
Structural Features and Reactivity
The compound's reactivity is primarily influenced by three key structural features:
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The pyridine ring, which serves as the basic aromatic scaffold
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The chlorine atom at position 3, which is susceptible to nucleophilic substitution
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The nitro group at position 4, which can be reduced to an amino group
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The N-oxide group, which contributes to the compound's oxidizing properties
These structural elements collectively determine the compound's chemical behavior and its potential applications in various fields of chemistry and biology.
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
Several synthetic routes have been established for the preparation of 3-Chloro-4-nitropyridine N-oxide:
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Oxidation of Pyridine Derivatives: A common method involves the oxidation of 3-chloro-4-nitropyridine using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH).
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Nitration Followed by N-oxidation: This approach involves the nitration of 3-chloropyridine followed by N-oxidation to introduce the N-oxide functional group.
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Cycloaddition Reactions: Another synthetic route utilizes cycloaddition reactions where pyridine derivatives undergo cycloaddition with nitroso compounds.
Industrial Production Methods
Industrial production of 3-Chloro-4-nitropyridine N-oxide typically involves large-scale oxidation processes. These processes employ efficient and cost-effective oxidizing agents, with reaction conditions optimized to ensure high yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between different manufacturers.
Chemical Reactivity
Types of Reactions
3-Chloro-4-nitropyridine N-oxide participates in various chemical reactions, demonstrating its versatility as a chemical reagent:
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Oxidation Reactions: The compound can act as an oxidizing agent in organic synthesis due to the presence of the N-oxide group.
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Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as catalytic hydrogenation or treatment with reducing agents like sodium borohydride (NaBH4).
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Substitution Reactions: The chlorine atom at position 3 is susceptible to nucleophilic substitution reactions with various nucleophiles, including amines and thiols, typically in the presence of a base.
Reaction Products
The reactions of 3-Chloro-4-nitropyridine N-oxide lead to the formation of various products, including:
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Reduction Products: When the nitro group is reduced, 3-Chloro-4-aminopyridine derivatives are formed.
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Substitution Products: Nucleophilic substitution of the chlorine atom results in various substituted pyridine derivatives, depending on the nucleophile used.
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Complex Heterocycles: The compound serves as a precursor in the synthesis of more complex heterocyclic systems, such as diazathianthrenes, specifically 1,7- and 1,8-diazathianthrenes.
Biological Activities
Antimicrobial Properties
Research indicates that 3-Chloro-4-nitropyridine N-oxide exhibits significant antimicrobial activity against various bacterial strains. Experimental studies have demonstrated the following minimum inhibitory concentrations (MIC):
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Escherichia coli | 32 μg/mL |
Staphylococcus aureus | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Activity
The anticancer properties of 3-Chloro-4-nitropyridine N-oxide have been explored through in vitro studies. These investigations have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines, as indicated by the following IC50 values:
Cell Line | Type | IC50 (μM) |
---|---|---|
HeLa | Cervical cancer | 10.5 |
MCF-7 | Breast cancer | 8.2 |
A549 | Lung cancer | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the compound's potential as an anticancer therapeutic agent.
Mechanism of Biological Activity
Applications in Scientific Research
Synthetic Chemistry Applications
3-Chloro-4-nitropyridine N-oxide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the preparation of diazathianthrenes, specifically 1,7- and 1,8-diazathianthrenes, where it acts as a precursor in condensation reactions with the dianion of 2,3-dimercaptopyridine.
Pharmaceutical Research
The compound has been investigated for its potential pharmaceutical applications, including:
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Antimicrobial Development: Its activity against various bacterial strains suggests potential applications in the development of novel antibiotics.
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Cancer Therapeutics: The observed anticancer activities indicate potential applications in cancer drug discovery.
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Drug Scaffold: The unique structural features of the compound make it a valuable scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents.
Material Science Applications
Due to its aromatic structure and the presence of nitro and N-oxide functional groups, 3-Chloro-4-nitropyridine N-oxide has been investigated as a potential precursor for the synthesis of novel materials with interesting properties, such as nonlinear optical materials and energetic materials.
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